molecular formula C8H16O2 B2988849 (1R,2R)-2-isopropoxycyclopentan-1-ol CAS No. 2381703-82-6

(1R,2R)-2-isopropoxycyclopentan-1-ol

Cat. No. B2988849
CAS RN: 2381703-82-6
M. Wt: 144.214
InChI Key: HRVFPDSMIPAUPO-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-isopropoxycyclopentan-1-ol, also known as IPC, is a chiral alcohol that has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which makes it a valuable building block for the synthesis of complex molecules. In

Scientific Research Applications

Engineered Biofuel Production

Research on the engineered production of 2-methylpropan-1-ol (isobutanol), a biofuel, through a modified amino acid pathway in Escherichia coli under anaerobic conditions showcases the importance of metabolic engineering in creating sustainable fuel alternatives. This study highlights the potential of manipulating chemical pathways to achieve theoretical yields of biofuels, demonstrating the broader applications of cyclopentan-1-ol derivatives in renewable energy solutions (Bastian et al., 2011).

Cholesterol and Sterol Biosynthesis

Research into the biosynthesis of cholesterol and other sterols touches upon the fundamental aspects of cyclopentan-1-ol derivatives in biological systems. Sterols, including cholesterol, possess the 1,2-cyclopentanoperhydrophenanthrene ring system, critical for various biological functions. This research underscores the importance of cyclopentan-1-ol derivatives in understanding the chemical biology of sterols and their widespread impact on eukaryotes and some prokaryotes (Nes Wd, 2011).

Synthetic Methodology

The synthesis of bicyclic compounds bearing a 1,2-cyclopentanediol structure through cyclocarbopalladation demonstrates the versatility of cyclopentan-1-ol derivatives in synthetic chemistry. This methodology, which involves palladium(0) catalysis, provides a pathway to creating complex molecular architectures, highlighting the potential applications of (1R,2R)-2-isopropoxycyclopentan-1-ol in developing new synthetic strategies (Salem et al., 2003).

Molecular Recognition

The use of optically pure compounds for molecular recognition by NMR and fluorescence spectroscopy illustrates the potential application of this compound in analytical chemistry. Such compounds can serve as chiral solvating agents for the discrimination of isomers, providing a practical approach for the quantitative determination of enantiomers in various contexts (Khanvilkar & Bedekar, 2018).

properties

IUPAC Name

(1R,2R)-2-propan-2-yloxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)10-8-5-3-4-7(8)9/h6-9H,3-5H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVFPDSMIPAUPO-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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